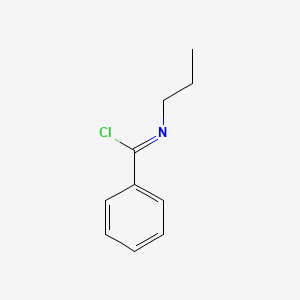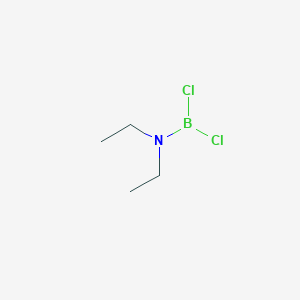![molecular formula C34H40Cl3N3O5 B8499267 1-[2-[3-(3,4-dichlorophenyl)-1-(3,4,5-trimethoxybenzoyl)pyrrolidin-3-yl]ethyl]-4-phenylpiperidine-4-carboxamide;hydrochloride](/img/structure/B8499267.png)
1-[2-[3-(3,4-dichlorophenyl)-1-(3,4,5-trimethoxybenzoyl)pyrrolidin-3-yl]ethyl]-4-phenylpiperidine-4-carboxamide;hydrochloride
概要
説明
1-[2-[3-(3,4-dichlorophenyl)-1-(3,4,5-trimethoxybenzoyl)pyrrolidin-3-yl]ethyl]-4-phenylpiperidine-4-carboxamide;hydrochloride is a non-peptide tachykinin antagonist with high affinity for NK1 and NK2 receptors . It is known for its potential therapeutic applications in neuroinflammatory disorders such as asthma .
化学反応の分析
1-[2-[3-(3,4-dichlorophenyl)-1-(3,4,5-trimethoxybenzoyl)pyrrolidin-3-yl]ethyl]-4-phenylpiperidine-4-carboxamide;hydrochloride undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts. The major products formed from these reactions depend on the specific conditions and reagents used .
科学的研究の応用
Chemistry: It is used as a research tool to study the interactions of tachykinin receptors.
Biology: It helps in understanding the role of tachykinin receptors in various biological processes.
Medicine: It has potential therapeutic applications in treating neuroinflammatory disorders such as asthma.
Industry: It is used in the development of new drugs targeting tachykinin receptors.
作用機序
1-[2-[3-(3,4-dichlorophenyl)-1-(3,4,5-trimethoxybenzoyl)pyrrolidin-3-yl]ethyl]-4-phenylpiperidine-4-carboxamide;hydrochloride exerts its effects by binding to NK1 and NK2 receptors with high affinity. This binding inhibits the action of tachykinins, which are neuropeptides involved in various physiological processes. The inhibition of tachykinin receptors leads to a reduction in neuroinflammatory responses, making it a potential therapeutic agent for conditions like asthma .
類似化合物との比較
1-[2-[3-(3,4-dichlorophenyl)-1-(3,4,5-trimethoxybenzoyl)pyrrolidin-3-yl]ethyl]-4-phenylpiperidine-4-carboxamide;hydrochloride is unique due to its high affinity for both NK1 and NK2 receptors. Similar compounds include:
MDL 105,212A: Another non-peptide tachykinin antagonist with similar receptor affinity.
Aprepitant: A selective NK1 receptor antagonist used in the treatment of chemotherapy-induced nausea and vomiting.
Fosaprepitant: A prodrug of aprepitant with similar therapeutic applications.
This compound stands out due to its dual affinity for NK1 and NK2 receptors, making it a versatile research tool and potential therapeutic agent .
特性
分子式 |
C34H40Cl3N3O5 |
|---|---|
分子量 |
677.1 g/mol |
IUPAC名 |
1-[2-[3-(3,4-dichlorophenyl)-1-(3,4,5-trimethoxybenzoyl)pyrrolidin-3-yl]ethyl]-4-phenylpiperidine-4-carboxamide;hydrochloride |
InChI |
InChI=1S/C34H39Cl2N3O5.ClH/c1-42-28-19-23(20-29(43-2)30(28)44-3)31(40)39-18-12-33(22-39,25-9-10-26(35)27(36)21-25)11-15-38-16-13-34(14-17-38,32(37)41)24-7-5-4-6-8-24;/h4-10,19-21H,11-18,22H2,1-3H3,(H2,37,41);1H |
InChIキー |
DAYXLOOGUORCMH-UHFFFAOYSA-N |
正規SMILES |
COC1=CC(=CC(=C1OC)OC)C(=O)N2CCC(C2)(CCN3CCC(CC3)(C4=CC=CC=C4)C(=O)N)C5=CC(=C(C=C5)Cl)Cl.Cl |
製品の起源 |
United States |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![Ethyl-(4-methoxy-benzo[d]isothiazol-3-yl)-amine](/img/structure/B8499214.png)
![2-[(4S)-2,2-diethyl-1,3-dioxolan-4-yl]ethanol](/img/structure/B8499220.png)







![[3-(2-Oxo-imidazolidin-1-yl)-phenyl]-carbamic acid tert-butyl ester](/img/structure/B8499283.png)
